Cas no 20914-90-3 (ethyl 3-methoxypropanecarboximidate hydrochloride)

Ethyl 3-methoxypropanecarboximidate hydrochloride is a versatile imidate ester derivative used primarily as an intermediate in organic synthesis. Its reactive imidate group enables efficient amidine and heterocycle formation, making it valuable for pharmaceutical and agrochemical applications. The hydrochloride salt enhances stability and handling, while the methoxypropanecarboximidate moiety offers selective reactivity in nucleophilic addition and condensation reactions. This compound is particularly useful in peptide modification and the synthesis of functionalized amines. Its high purity and consistent performance ensure reproducibility in complex synthetic pathways. Suitable for controlled environments, it requires storage under anhydrous conditions to maintain efficacy.
ethyl 3-methoxypropanecarboximidate hydrochloride structure
20914-90-3 structure
Product Name:ethyl 3-methoxypropanecarboximidate hydrochloride
CAS No:20914-90-3
MF:C6H14ClNO2
MW:167.633861064911
MDL:MFCD25960871
CID:3904143
PubChem ID:86200540
Update Time:2025-10-31

ethyl 3-methoxypropanecarboximidate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Propanimidic acid, 3-methoxy-, ethyl ester, hydrochloride
    • 3-Methoxypropionimidic acid ethyl ester hydrochloride
    • ethyl 3-methoxypropanecarboximidate hydrochloride
    • SCHEMBL5027743
    • ethyl 3-methoxypropionimidate hydrochloride
    • MFCD25960871
    • EN300-203311
    • AKOS040768280
    • CXONETCWAPADEP-UHFFFAOYSA-N
    • ethyl 3-methoxypropanimidate hydrochloride
    • 20914-90-3
    • ethyl 3-methoxypropanimidate;hydrochloride
    • MDL: MFCD25960871
    • Inchi: 1S/C6H13NO2.ClH/c1-3-9-6(7)4-5-8-2;/h7H,3-5H2,1-2H3;1H
    • InChI Key: CXONETCWAPADEP-UHFFFAOYSA-N
    • SMILES: C(=N)(OCC)CCOC.Cl

Computed Properties

  • Exact Mass: 167.0713064Da
  • Monoisotopic Mass: 167.0713064Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 83.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.3Ų

ethyl 3-methoxypropanecarboximidate hydrochloride Pricemore >>

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abcr
AB514287-1 g
Ethyl 3-methoxypropanimidate hydrochloride, 95%; .
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abcr
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ethyl 3-methoxypropanecarboximidate hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:20914-90-3)ethyl 3-methoxypropanecarboximidate hydrochloride
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Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:49
Price ($):222.0/382.0/533.0/740.0
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Additional information on ethyl 3-methoxypropanecarboximidate hydrochloride

Professional Introduction to Ethyl 3-Methoxypropanecarboximidate Hydrochloride (CAS No. 20914-90-3)

Ethyl 3-methoxypropanecarboximidate hydrochloride, with the chemical formula C7H11N2O2·HCl, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 20914-90-3, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents.

The molecular structure of ethyl 3-methoxypropanecarboximidate hydrochloride features a carboximidate functional group, which is a key feature for its reactivity and utility in synthetic chemistry. The presence of a methoxy group at the third carbon atom introduces additional electronic and steric influences, making this compound a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.

In recent years, ethyl 3-methoxypropanecarboximidate hydrochloride has been explored for its potential role in the synthesis of bioactive molecules. One of the most promising areas of research involves its use as a precursor in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is a key strategy in the treatment of diseases such as cancer, inflammation, and viral infections. The carboximidate moiety in this compound can undergo nucleophilic addition reactions, allowing for the facile introduction of diverse pharmacophores that can modulate protease activity.

Recent studies have highlighted the compound's utility in the synthesis of non-peptide inhibitors, which are increasingly preferred over peptide-based inhibitors due to their improved pharmacokinetic properties. For instance, ethyl 3-methoxypropanecarboximidate hydrochloride has been utilized to develop inhibitors targeting matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and implicated in conditions such as arthritis and cancer metastasis. The methoxy group provides a steric hindrance that can optimize binding interactions with the active sites of these enzymes.

The compound's applicability extends to the field of medicinal chemistry, where it serves as a building block for more complex molecules. Its ability to undergo selective reactions with various nucleophiles allows chemists to construct intricate scaffolds with desired biological activities. For example, it has been employed in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The carboximidate group can be converted into other functional entities, such as amides or ureas, through straightforward chemical transformations.

From a synthetic chemistry perspective, ethyl 3-methoxypropanecarboximidate hydrochloride offers a unique platform for exploring new reaction pathways and methodologies. Its reactivity profile has been leveraged to develop novel synthetic strategies that enhance efficiency and selectivity in drug discovery processes. Researchers have demonstrated its use in cross-coupling reactions, where it serves as an effective coupling partner for introducing heterocyclic moieties into larger molecular frameworks.

The hydrochloride salt form of this compound also finds utility in industrial applications due to its stability and ease of handling. It is commonly used in large-scale organic synthesis where precise control over reaction conditions is essential. The compound's compatibility with various solvents and its ability to remain stable under different storage conditions make it an attractive choice for both academic research laboratories and pharmaceutical manufacturers.

In conclusion, ethyl 3-methoxypropanecarboximidate hydrochloride (CAS No. 20914-90-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity profile make it a valuable tool for synthesizing bioactive molecules, particularly protease inhibitors and kinase inhibitors. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the arsenal of medicinal chemists seeking to develop innovative therapeutic agents.

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Amadis Chemical Company Limited
(CAS:20914-90-3)ethyl 3-methoxypropanecarboximidate hydrochloride
A1139975
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):222.0/382.0/533.0/740.0
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